Palladium(II) hexafluoroacetylacetonate

Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Precursor Volatility

Pd(hfac)₂ (CAS 64916-48-9) is a premium β-diketonate precursor engineered for vapor-phase deposition. The electron-withdrawing CF₃ groups of the hfac ligand confer significantly higher volatility and a lower sublimation enthalpy compared to non-fluorinated analogs like Pd(acac)₂. This enables efficient, low-temperature (80–220 °C) CVD/ALD delivery for high-purity Pd films on temperature-sensitive substrates, including polymers. Its unique surface chemistry allows selective, bottom-up Cu interconnect metallization, outperforming Pt(hfac)₂. For FEBID, it shows cleaner electron-induced fragmentation toward metallic Pd, minimizing carbon contamination. In thiol-yne click chemistry, it delivers a ten-fold catalytic efficiency increase over other Pd diketonates at just 0.01–0.1 mol% loading, ensuring homogeneous, reproducible reactions without 'cocktail-type' variability.

Molecular Formula C10H4F12O4Pd
Molecular Weight 522.54 g/mol
Cat. No. B8075674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(II) hexafluoroacetylacetonate
Molecular FormulaC10H4F12O4Pd
Molecular Weight522.54 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pd]
InChIInChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-;
InChIKeyFHRRANQZICVERS-PAMPIZDHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(II) Hexafluoroacetylacetonate: Properties and Role as a Scientific Procurement Candidate


Palladium(II) hexafluoroacetylacetonate, denoted as Pd(hfac)₂, is a coordination compound belonging to the β-diketonate class, where the palladium(II) center is chelated by two 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac) ligands [1]. The compound is primarily valued as a volatile, reactive precursor for the deposition of palladium metal or nanoparticles via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) [2]. Key fundamental properties include a molecular formula of C₁₀H₂F₁₂O₄Pd and a molecular weight of 520.52 g/mol. The incorporation of electron-withdrawing trifluoromethyl (CF₃) groups is a defining characteristic that critically influences its volatility, thermal stability, and electronic properties, differentiating it from non-fluorinated analogs [3].

Palladium(II) Hexafluoroacetylacetonate: Why In-Class Substitution is Not a Viable Procurement Strategy


The substitution of Pd(hfac)₂ with other Pd(II) β-diketonates or metal-hfac complexes, such as Pd(acac)₂ or Pd(tmhd)₂, is not a trivial or equivalent exchange in research and industrial processes. The unique electronic influence of the six fluorine atoms in the hfac ligand fundamentally alters the compound's key performance metrics in ways that directly impact process outcomes. Specifically, the strong electron-withdrawing nature of the CF₃ groups lowers the sublimation enthalpy, resulting in significantly higher volatility [1], which is a critical parameter for vapor-phase deposition techniques like ALD and CVD [2]. Furthermore, the ligand modulates the redox and decomposition properties, enabling lower-temperature deposition or unique catalytic behavior that cannot be replicated by non-fluorinated alternatives [3]. Generic substitution based solely on the presence of a Pd center or β-diketonate class ignores these quantifiable and impactful differences, leading to substantial variations in film purity, deposition rate, catalytic activity, and overall process efficiency.

Palladium(II) Hexafluoroacetylacetonate: A Quantitative Evidence Guide for Comparative Evaluation


Pd(hfac)₂ vs Pd(acac)₂: Quantified Superior Volatility as a Deposition Precursor

The volatility of Pd(hfac)₂ is significantly higher than that of its non-fluorinated analog, Pd(acac)₂. This is quantified by X-ray photoelectron spectroscopy (XPS) and theoretical studies, which demonstrate that the Pd 3d5/2 binding energy is maximized in Pd(hfac)₂ due to the strong electron-withdrawing effect of its CF₃ groups [1]. This electronic structure leads to a lower evaporation enthalpy (ΔH_evap) and consequently higher volatility [1]. This fundamental property enables practical use in vapor deposition techniques: Pd(hfac)₂ sublimes readily in vacuo at 20-50 °C [2], whereas the optimum sublimation range for Pd(acac)₂ to avoid thermal decomposition is considerably higher, at 100-160 °C [3].

Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Precursor Volatility

Pd(hfac)₂ vs Pt(hfac)₂: Superior CVD Deposition Efficiency on Copper Surfaces

In a direct comparative study of metal-hfac CVD precursors on copper surfaces, Pd(hfac)₂ demonstrates a distinct and quantified advantage in deposition efficiency over its platinum analog, Pt(hfac)₂. The study reports that the metallization process for Pt(hfac)₂ is unexpectedly inefficient relative to the rapid deposition of Pd observed for the palladium analogue Pd(hfac)₂ [1]. This difference is not a simple function of metal identity but is attributed to the specific reactivity and surface chemistry of the Pd-hfac complex, which facilitates a more efficient redox transmetalation process on copper.

Chemical Vapor Deposition (CVD) Thin Film Deposition Surface Selectivity

Pd(hfac)₂ vs Other Pd(II) Complexes: Ten-Fold Boost in Thiol-Yne Click Reaction Catalytic Efficiency

Pd(hfac)₂ demonstrates a quantifiable, order-of-magnitude improvement in catalytic performance for the thiol-yne click reaction compared to other palladium diketonate complexes. A systematic study revealed that using 0.1 mol% of the Pd(hfac)₂ complex results in a ten-fold increase in catalytic efficiency for alkyne hydrothiolation [1]. Furthermore, the study demonstrated the feasibility of a hundred-fold increase in efficiency by reducing the catalyst loading to 0.01 mol% [1]. This dramatic enhancement is mechanistically linked to the hfac ligand's ability to enhance the affinity of the palladium center to the alkyne and to stabilize the catalytic system against the formation of inactive, insoluble polymeric species [1].

Click Chemistry Catalysis Hydrothiolation

Pd(hfac)₂ vs Cu(hfac)₂: Distinct Electron Attachment Dynamics for Focused Electron Beam Applications

In a comparative study of dissociative electron attachment (DEA) relevant to focused electron beam induced deposition (FEBID), Pd(hfac)₂ and its copper analog, Cu(hfac)₂, exhibit fundamentally different dissociation behaviors [1]. For Pd(hfac)₂, non-dissociative electron attachment (NDEA) is only weakly pronounced, and loss of the hfac⁻ ligand is the main dissociation channel [1]. In stark contrast, for Cu(hfac)₂, the formation of the parent anion [Cu(hfac)₂]⁻ via NDEA dominates the ion yield [1]. This demonstrates a profound influence of the central metal atom on the ligand fragmentation pathway, which has direct implications for the purity and composition of deposits generated by FEBID.

Focused Electron Beam Induced Deposition (FEBID) Electron Attachment Precursor Chemistry

Palladium(II) Hexafluoroacetylacetonate: Optimal Scientific and Industrial Use Cases Based on Evidence


High-Throughput ALD and CVD of Palladium Films at Low Temperatures

Pd(hfac)₂ is a preferred precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes requiring low-temperature, high-throughput deposition of high-purity palladium films [1]. Its high volatility at moderate temperatures (subliming at 20-50 °C in vacuo [2]), enables efficient gas-phase delivery and reduces the thermal budget compared to less volatile precursors like Pd(acac)₂. This makes it ideal for coating temperature-sensitive substrates such as polymers [3] or complex 3D structures. The use of Pd(hfac)₂ with reducing agents like H₂ or formalin at temperatures as low as 80-220 °C results in high-quality, conductive Pd films with low impurity content [REFS-1, REFS-4], directly impacting device performance and manufacturing yield.

Precursor for Surface-Selective Deposition on Copper in Semiconductor Manufacturing

For applications requiring selective metallization, such as in advanced semiconductor interconnect fabrication, Pd(hfac)₂ offers a distinct advantage. It has been shown to deposit palladium rapidly and efficiently on copper surfaces, significantly outperforming the platinum analog Pt(hfac)₂, which exhibits unexpectedly inefficient deposition on copper under identical conditions [5]. This surface-selective chemistry enables the precise, bottom-up filling of copper vias and trenches without the need for complex masking or etching steps, simplifying process flows and reducing material waste. The ability to achieve selective deposition on copper is a critical differentiator for advanced packaging and interconnect technologies.

Homogeneous Catalyst for Efficient and Reproducible Click Chemistry

In the synthesis of complex organic molecules via click chemistry, specifically the thiol-yne hydrothiolation reaction, Pd(hfac)₂ functions as a uniquely efficient homogeneous catalyst. The hfac ligand imparts a ten-fold increase in catalytic efficiency compared to other Pd diketonate complexes, allowing for significantly lower catalyst loadings (0.1 mol% or even 0.01 mol%) while maintaining high yields [6]. Critically, the ligand stabilizes the catalytic system against forming heterogeneous species, ensuring the reaction remains homogeneous, reproducible, and predictable [6]. This eliminates the performance variability associated with 'cocktail-type' catalysis, making Pd(hfac)₂ the superior choice for reliable and cost-effective synthetic transformations in both research and pharmaceutical development.

Focused Electron Beam Induced Deposition (FEBID) for High-Purity Nanostructures

For the direct writing of metallic nanostructures using FEBID, the choice of precursor is paramount to achieving high purity and resolution. Pd(hfac)₂ exhibits favorable electron-induced dissociation dynamics, where the primary fragmentation pathway under low-energy electron impact is the loss of the hfac⁻ ligand [7]. This behavior suggests a cleaner decomposition route towards a metallic Pd deposit compared to analogs like Cu(hfac)₂, which primarily forms a stable parent anion. This fundamental difference in electron attachment chemistry directly influences the final composition of the deposited nanostructure, making Pd(hfac)₂ a strong candidate for applications requiring high-conductivity palladium nanowires or contacts with minimal carbon and fluorine contamination.

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